molecular formula C10H18N4O B6207641 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine CAS No. 2703780-43-0

1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine

Cat. No. B6207641
CAS RN: 2703780-43-0
M. Wt: 210.3
InChI Key:
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Description

1-(3-(Morpholin-4-yl)propyl)-1H-pyrazol-5-amine, or 1-Morpholin-3-propyl-pyrazole-5-amine (MPP) is an organic compound with a wide range of applications in the fields of science, engineering, and medicine. It is a versatile compound with many potential uses, ranging from the synthesis of pharmaceuticals to the production of polymers. MPP has a wide range of chemical and physical properties, making it a useful compound for many applications.

Mechanism of Action

The mechanism of action of 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine is not fully understood. However, it is believed that 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine binds to proteins in the body, which can then affect the activity of various enzymes and other proteins. This binding can lead to changes in the activity of the proteins, which can then lead to changes in the activity of other molecules in the body.
Biochemical and Physiological Effects
1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, which is involved in drug metabolism. It has also been shown to inhibit the activity of proteins involved in cell signaling, such as the protein kinase C. In addition, 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of applications. In addition, it is a stable compound and is not easily degraded. However, it is important to note that 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine can be toxic in high concentrations, and therefore it should be handled with care.

Future Directions

The potential applications of 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine are far-reaching, and there is still much to be explored. Some potential future directions for research include the development of new synthetic methods for the production of 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine, the further exploration of its biochemical and physiological effects, and the development of new pharmaceuticals based on 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine. In addition, further research could be conducted into the use of 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine in the synthesis of polymers and organic semiconductors. Finally, further research could be conducted into the use of 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine as a model compound for the study of drug metabolism and pharmacokinetics.

Synthesis Methods

1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine can be synthesized from a variety of starting materials, depending on the desired end product. In general, the synthesis of 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine begins with the reaction of morpholine and propylene oxide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of 1-morpholin-3-propyl-pyrazole-5-amine and 1-morpholin-4-yl-propyl-pyrazole-5-amine, which can then be separated by distillation.

Scientific Research Applications

1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine has a variety of scientific research applications, including its use as a model compound for the study of drug metabolism and pharmacokinetics. It has also been used in the synthesis of pharmaceuticals, such as the anti-cancer drug 5-fluorouracil. In addition, 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine has been used in the synthesis of polymers, such as polyurethanes and polyethylene glycols. It has also been used in the synthesis of organic semiconductors, such as polythiophene.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine involves the reaction of 3-(morpholin-4-yl)propylamine with 1H-pyrazol-5-carboxylic acid, followed by reduction of the resulting intermediate.", "Starting Materials": [ "3-(morpholin-4-yl)propylamine", "1H-pyrazol-5-carboxylic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 3-(morpholin-4-yl)propylamine is reacted with 1H-pyrazol-5-carboxylic acid in ethanol and water mixture in the presence of hydrochloric acid to form the intermediate 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-carboxamide.", "Step 2: The intermediate is then reduced using sodium borohydride in ethanol and water mixture to form the final product, 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine.", "Step 3: The product is purified by recrystallization using ethanol and water mixture and then dried.", "Step 4: The purity of the final product is confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry." ] }

CAS RN

2703780-43-0

Molecular Formula

C10H18N4O

Molecular Weight

210.3

Purity

95

Origin of Product

United States

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